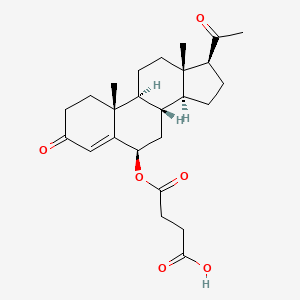

Progesterone 6-hemisuccinate

Description

Structure

3D Structure

Properties

CAS No. |

50909-93-8 |

|---|---|

Molecular Formula |

C25H34O6 |

Molecular Weight |

430.5 g/mol |

IUPAC Name |

4-[[(6R,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C25H34O6/c1-14(26)17-4-5-18-16-13-21(31-23(30)7-6-22(28)29)20-12-15(27)8-10-25(20,3)19(16)9-11-24(17,18)2/h12,16-19,21H,4-11,13H2,1-3H3,(H,28,29)/t16-,17+,18-,19-,21+,24+,25+/m0/s1 |

InChI Key |

QYQJIYPYLWZOPR-BTGMICCMSA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OC(=O)CCC(=O)O)C |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)OC(=O)CCC(=O)O)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OC(=O)CCC(=O)O)C |

Synonyms |

6beta-hydroxyhemisuccinate-progesterone progesterone 6-hemisuccinate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Progesterone 6 Hemisuccinate

Strategies for the Esterification of Progesterone (B1679170) to 6-Hemisuccinate

The synthesis of progesterone 6-hemisuccinate begins with a progesterone precursor that is hydroxylated at the target position, namely 6β-hydroxyprogesterone. The subsequent esterification attaches the hemisuccinate moiety.

The standard method for creating the hemisuccinate ester involves the reaction of 6β-hydroxyprogesterone with succinic anhydride (B1165640). The efficiency of this reaction is highly dependent on several factors, and optimization is key to achieving high yields. Key parameters that are manipulated include the molar ratio of reactants, temperature, reaction time, and the choice of catalyst and solvent.

Research on the synthesis of similar steroid hemisuccinates, such as cholesterol hemisuccinate, provides a model for optimization. In these syntheses, a significant excess of succinic anhydride is often used to drive the reaction to completion. Checkerboard experiments exploring a range of molar ratios (from 5:1 to 30:1 of succinic anhydride to the steroid alcohol), temperatures (50-85 °C), and incubation times (3-8 hours) have shown that higher ratios, temperatures, and longer reaction times generally lead to total conversion. acs.org For the synthesis of 11α-hemisuccinylprogesterone, the use of a highly nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP), in a polar solvent like refluxing dioxane has been shown to significantly improve the reaction. nih.gov These principles are directly applicable to the synthesis of the 6-position isomer. The optimization process aims to maximize the formation of the desired mono-ester while minimizing side reactions.

Table 1: Parameters for Optimization of Steroid Hemisuccinate Synthesis

| Parameter | Range Investigated | Observation | Reference |

|---|---|---|---|

| Molar Ratio (Anhydride:Steroid) | 5:1 to 30:1 | Higher ratios favor complete conversion of the steroid. | acs.org |

| Temperature | 50 - 85 °C | Increased temperature generally accelerates the reaction rate. | acs.org |

| Reaction Time | 3 - 8 hours | Longer incubation times lead to higher yields, approaching total conversion. | acs.org |

| Catalyst | Pyridine, 4-Dimethylaminopyridine (DMAP) | Nucleophilic catalysts like DMAP can significantly improve reaction efficiency. | nih.gov |

| Solvent | Dioxane, Pyridine | Polar solvents are typically used to facilitate the reaction. | nih.gov |

The stereochemistry of the final product is determined by the starting material. The synthesis of progesterone 6β-hemisuccinate utilizes 6β-hydroxyprogesterone as the precursor. The esterification reaction with succinic anhydride at this hydroxyl group is stereoretentive, meaning it does not alter the "beta" configuration at the C-6 position. The major metabolite of progesterone in some cell lines has been identified as 3β,6α-dihydroxy-5α-pregnan-20-one, highlighting that different stereoisomers are biologically accessible. nih.gov

The choice of the 6β-position for linker attachment is a strategic one, particularly in the context of immunology. When developing antibodies for progesterone immunoassays, the position at which the steroid hapten is conjugated to a carrier protein profoundly influences the specificity of the resulting antibodies. uu.nl Derivatives like progesterone-11α-hemisuccinate uu.nliaea.org, progesterone-3-(O-carboxymethyl)oxime (P-3-O-CMO) google.com, and progesterone-7α-carboxyethyl-thioether researchgate.net are also widely used. By attaching the linker at the C-6 position, the A, B, and D rings, as well as the C-20 ketone of the progesterone molecule, are left exposed. This presentation allows the immune system to generate antibodies that can recognize the native hormone with high specificity. For instance, studies have successfully used a 6β-hemisuccinate-progesterone conjugate in immunoassays with antibodies raised against a 7α-thioether-progesterone derivative, demonstrating the utility of this specific isomer. researchgate.net

Conjugation Chemistry for Biomacromolecular Integration

The terminal carboxyl group of the hemisuccinate linker is the key functional feature that allows for the covalent attachment of progesterone to proteins, polymeric supports, and other macromolecules.

The most common strategy for conjugating this compound to a biomacromolecule is through the formation of a stable amide bond. This requires the activation of the carboxyl group on the hemisuccinate linker.

Common activation methods include:

Mixed Anhydride Method: The carboxyl group is reacted with an alkyl chloroformate (e.g., isobutyl chloroformate) in the presence of a tertiary amine (e.g., tri-n-butylamine) to form a highly reactive mixed anhydride. This intermediate readily reacts with primary amine groups on a protein or a functionalized support to form an amide linkage. This method has been successfully used for coupling progesterone derivatives to enzymes. researchgate.net

Carbodiimide Method: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxyl group. oup.com Often, N-hydroxysuccinimide (NHS) is added to this reaction to form a more stable amine-reactive NHS-ester intermediate, which improves coupling efficiency and reduces side reactions.

The nature and length of the linker are crucial. While the four-carbon chain of hemisuccinate is common, other linkers like hemimaleate have also been used at the 6-position. bioscientifica.comchemsrc.com The length of the spacer arm can influence the binding of the conjugated hapten to its target, such as an antibody. Longer linkers can reduce steric hindrance and increase the accessibility of the hapten, which can improve sensitivity in certain immunoassay formats. researchgate.net

Progesterone itself is a small molecule (a hapten) and is not immunogenic. To elicit an antibody response, it must be covalently attached to a large carrier protein. uu.nl this compound is an ideal hapten for this purpose. The activated hemisuccinate derivative is reacted with the carrier protein, forming amide bonds with the ε-amino groups of lysine (B10760008) residues on the protein's surface.

Commonly used carrier proteins include:

Bovine Serum Albumin (BSA): Widely used due to its high solubility, stability, and abundance of lysine residues for conjugation. Progesterone-BSA conjugates are frequently used as immunogens to raise antibodies. uu.nlgoogle.combioscientifica.com

Ovalbumin (OVA): Often used as a coating antigen in immunoassays (like ELISA) when the antibodies were raised against a BSA conjugate. Using a different carrier for the assay helps to minimize non-specific binding related to antibodies against the carrier protein itself. google.com

Gamma-Globulin (γ-glob): Also used as a carrier molecule for conjugation and subsequent labeling (e.g., with iodine) in the development of radioimmunoassays. iaea.org

The choice of hapten, carrier, and conjugation site is critical for developing specific and sensitive immunoassays.

Table 2: Examples of Progesterone-Carrier Conjugates for Immunoassay Development

| Progesterone Derivative (Hapten) | Carrier Protein | Application | Reference |

|---|---|---|---|

| Progesterone 6β-hemisuccinate | Enzyme (HRP) | Enzyme label for EIA | researchgate.net |

| Progesterone 11α-hemisuccinate | Bovine Serum Albumin (BSA) | Immunogen for antibody production | uu.nlbioscientifica.com |

| Progesterone 11α-hemisuccinate | Gamma Globulin (γ-glob) | Tracer for radioimmunoassay | iaea.org |

| Progesterone 3-(O-carboxymethyl)oxime | Bovine Serum Albumin (BSA) | Immunogen for polyclonal antibody production | google.com |

| Progesterone 3-(O-carboxymethyl)oxime | Ovalbumin (OVA) | Artificial antigen for immunoassay | google.com |

The ability to covalently attach this compound to a solid phase is essential for applications like affinity chromatography and solid-phase immunoassays. The principle is analogous to protein conjugation. A polymeric support, such as agarose (B213101) beads, polyacrylamide, or modified cellulose, is chosen. mdpi.com These supports must be insoluble, mechanically stable, and possess functional groups that can be used for covalent linkage. mdpi.com

The most common approach involves using a support that is pre-functionalized with primary amine groups. The this compound is then activated (e.g., using the carbodiimide/NHS method) and reacted with the aminated polymer, resulting in the steroid being stably and covalently immobilized on the solid surface through an amide bond. An alternative is to use supports functionalized with thiol-reactive groups, which can react with thiol-containing enzymes or linkers in a reversible manner via disulfide bonds, allowing for the regeneration of the support. nih.gov This covalent attachment prevents the leaching of the antigen, which is a common problem with simple physical adsorption, leading to more robust and reliable analytical devices.

Molecular and Cellular Interaction Studies of Progesterone 6 Hemisuccinate

Progesterone (B1679170) Receptor Binding Affinity and Specificity Investigations

The interaction of progesterone and its derivatives with the progesterone receptor (PR) is a critical determinant of their biological activity. The PR, a member of the nuclear receptor superfamily, acts as a ligand-activated transcription factor, modulating the expression of target genes. drugbank.comuniprot.org The binding of a ligand to the PR's ligand-binding domain initiates a cascade of events leading to the regulation of various physiological processes. rsc.org

Competitive radioligand binding assays are instrumental in characterizing the binding affinity of unlabeled ligands, such as progesterone 6-hemisuccinate, to the progesterone receptor. In these assays, a radiolabeled ligand and an unlabeled competitor ligand vie for a limited number of receptor binding sites. By measuring the displacement of the radiolabeled ligand by increasing concentrations of the unlabeled competitor, the binding affinity of the competitor can be determined.

Studies have utilized radiolabeled progesterone conjugates to investigate binding parameters. For instance, radioiodinated bovine serum albumin (BSA) conjugated to 11α-hydroxyprogesterone-11-hemisuccinate has been employed as a probe to examine steroid binding to membrane preparations. nih.gov Similarly, estradiol (B170435) conjugated to BSA at position 6 and radiolabeled with ¹²⁵I has been used to characterize membrane estradiol binding sites. nih.gov These studies often involve competition displacement experiments where various steroid conjugates are tested for their ability to displace the radiolabeled probe. nih.govnih.gov

The choice of the radiolabeled probe is crucial. For example, 11α-hydroxyprogesterone-11-hemisuccinate-BSA (P-11-BSA) conjugated to ¹²⁵I was selected as a radioligand due to its specific binding to membranes with lower nonspecific binding to filters compared to a progesterone-3-BSA conjugate. pnas.org

The characterization of progesterone receptor binding sites has been extended to various non-human tissues and cell lines to understand species-specific differences and conserved mechanisms of action.

In the rat brain, specific binding sites for progesterone have been identified in membrane preparations from the cerebral cortex, brainstem, cerebellum, corpus striatum, and hypothalamus, with little to no binding observed in the uterus, ovary, liver, and spleen. nih.gov Studies using ovariectomized rats have demonstrated the presence of membrane estradiol binding sites in the medial preoptic area-anterior hypothalamus. nih.gov Furthermore, research on rat brain synaptosomal membranes has revealed sex differences in the specific binding of progesterone, which is dependent on estrogen. pnas.org

In nonhuman primates, progesterone, acting through its receptors, plays a crucial role in the cyclic regulation of the oviduct. nih.gov While estrogen is necessary for epithelial differentiation, progesterone suppresses oviductal ciliation and secretion during the luteal phase. nih.gov The expression of both estrogen and progesterone receptors in the oviduct varies throughout the menstrual cycle, with the highest levels observed during the follicular phase. nih.gov

Cell lines are also valuable models. For instance, T47D human breast cancer cells, which express high levels of progesterone receptors, are frequently used to study progestin-induced gene expression and cellular responses. nih.govplos.org Similarly, C4HD epithelial cells derived from a mouse model of mammary carcinogenesis, which overexpress the progesterone receptor, serve as another important in vitro system. nih.gov

The position at which a molecule is conjugated to progesterone can significantly impact its recognition by the progesterone receptor and its subsequent functional activity. The steroid's four-ring scaffold contains various positions where modifications can be made, and these alterations can lead to distinct interactions with the amino acid residues within the receptor's binding pocket. rsc.org

Studies have shown that the position of conjugation affects binding affinity. For example, in the development of radioimmunoassays for progesterone, it was found that conjugating progesterone at the 11α-position was more successful in producing high-affinity antibodies than conjugation at the 3-position. iaea.org In another study, a progesterone-3-BSA conjugate exhibited the highest affinity for membrane binding sites in the rat brain compared to other steroid conjugates. nih.gov

The integrity of specific regions of the steroid nucleus is essential for receptor binding. For instance, modifications near the phenolic A-ring of estradiol can result in steric hindrance and reduced binding to the estrogen receptor. ias.ac.in Similarly, for the progesterone receptor, the structure of the ligand-binding domain accommodates ligands of various sizes, and even small modifications, such as C17-α acetylation, can increase both binding affinity and transcriptional activity. rsc.org

Conjugation can also confer additional properties to the molecule. For example, conjugating progesterone to GnRH antagonists was shown to increase their plasma half-life and confer progestogenic properties, demonstrating that the progesterone moiety remained functionally active. oup.com

Enzymatic Biotransformation and Metabolic Profiling in Experimental Systems

The biotransformation of this compound, like that of endogenous progesterone, is primarily carried out by a variety of enzymes, with the cytochrome P450 (CYP) superfamily playing a central role. These enzymatic processes modify the structure of the steroid, leading to the formation of various metabolites that may have altered biological activities.

Role of Cytochrome P450 Enzymes in 6-Hydroxylation Pathways

Cytochrome P450 enzymes are a large group of heme-containing monooxygenases that catalyze the oxidation of a wide range of substrates, including steroids. wikipedia.org The hydroxylation of progesterone at the 6-position is a key metabolic pathway.

In mammals, several CYP enzymes are involved in progesterone metabolism. CYP3A4, a major human liver enzyme, is known to oxidize progesterone to form multiple hydroxylated products, including 6β-hydroxyprogesterone. drugbank.com Other enzymes, such as CYP2C19 and CYP2C9, also contribute to progesterone metabolism, although their primary products are not typically 6-hydroxylated derivatives. drugbank.com

Interestingly, 6-hydroxylation of progesterone is not limited to mammals. The bacterium Bacillus thermoglucosidasius has been shown to transform progesterone into several metabolites, including 6α- and 6β-hydroxyprogesterone. nih.gov The enzyme responsible for this 6-hydroxylation activity was purified and identified as a cytochrome P450 monooxygenase. nih.gov Another bacterial species, Bacillus megaterium, also possesses CYP enzymes (CYP106A2) capable of hydroxylating various steroids. jmb.or.kr Fungal species, such as Cochliobolus lunatus, contain cytochrome P450 enzymes (P-450lun) that can hydroxylate progesterone, although the primary site of hydroxylation is C14α. mdpi.com

The catalytic cycle of cytochrome P450 enzymes involves the binding of the substrate, followed by electron transfers from a reductase partner, binding of molecular oxygen, and ultimately the insertion of an oxygen atom into the substrate. wikipedia.org

Identification of this compound Metabolites in In Vitro and Animal Models

The identification of metabolites of progesterone and its derivatives is crucial for understanding their complete pharmacological profile. These studies are often conducted using in vitro systems, such as liver homogenates or microsomes, and in vivo animal models.

In vitro studies using liver homogenates from various animal species, including rats, rabbits, guinea pigs, and hamsters, have demonstrated significant species and sex differences in the metabolism of progesterone. nih.gov The primary conjugated metabolites formed are glucuronides, with sulfate (B86663) conjugation occurring to a lesser extent. nih.gov The rate and extent of conjugate formation vary considerably between species and between males and females of the same species. nih.gov

Animal models provide a more complete picture of metabolism and pharmacokinetics. For instance, a study in ovariectomized miniature swine was used to evaluate the pharmacokinetics of a novel vaginal sustained-release system of progesterone. researchgate.net Such studies measure the plasma concentrations of the parent drug and its metabolites over time.

The metabolites of progesterone can have their own biological activities. For example, the progesterone metabolites 5α-dihydroprogesterone (5αP) and 3α-dihydroprogesterone (3αHP) have been shown to have opposing effects on the proliferation of breast cancer cells in vitro and in vivo. d-nb.info Similarly, sulfated progesterone metabolites have been found to enhance insulin (B600854) secretion. diabetesjournals.org The major metabolites of progesterone excreted in the urine are glucuronide conjugates, primarily of pregnanediol. drugbank.com

Table of Research Findings on Progesterone Metabolism

| Enzyme/System | Substrate | Major Metabolites/Products | Experimental Model | Reference |

|---|---|---|---|---|

| Cytochrome P450 (Bacillus thermoglucosidasius) | Progesterone | 6α-hydroxyprogesterone, 6β-hydroxyprogesterone, androstenedione, testosterone | Bacterial culture | nih.gov |

| CYP3A4 (human) | Progesterone | 16α-, 6β-, and 2β-hydroxyprogesterone, 21-hydroxyprogesterone (minor) | Recombinant enzyme | drugbank.com |

| CYP2C19 (human) | Progesterone | 21-hydroxyprogesterone (major), 16α- and 17α-hydroxyprogesterone (minor) | Recombinant enzyme | drugbank.com |

| Liver homogenates (rat, rabbit, guinea pig, hamster) | Progesterone | Glucuronide and sulfate conjugates | In vitro tissue homogenates | nih.gov |

Impact of Metabolic Products on Cellular and Subcellular Processes

The biotransformation of progesterone results in a variety of metabolites, with research indicating that these metabolic products are not inert but possess distinct and often potent biological activities. These activities can significantly influence cellular and subcellular processes, sometimes in opposing manners. The primary metabolic pathways involve the action of enzymes such as 5α-reductase, 3α-hydroxysteroid oxidoreductase (3α-HSO), and 20α-hydroxysteroid oxidoreductase (20α-HSO), leading to the formation of key metabolites like 5α-dihydroprogesterone (5αP), 3α-hydroxy-4-pregnen-20-one (3αHP), and 20α-hydroxyprogesterone (20α-DHP). benthamdirect.com

Extensive studies, particularly in the context of breast tissue, have revealed a differential metabolism of progesterone in normal versus tumorous cells. Tumorous breast tissue exhibits elevated 5α-reductase activity, leading to higher concentrations of 5α-pregnanes, most notably 5αP. researchgate.net Conversely, normal breast tissue tends to produce more 4-pregnenes, such as 3αHP. researchgate.net This differential metabolism suggests that the local concentration of these metabolites within the cellular microenvironment may play a crucial role in determining cell fate.

Opposing Effects on Cell Proliferation and Apoptosis

Research has consistently demonstrated the dichotomous roles of progesterone metabolites in regulating fundamental cellular processes like proliferation and apoptosis, particularly in breast cancer cell lines. These effects have been observed in various cell lines, including both hormone receptor-positive (e.g., MCF-7, T47D) and hormone receptor-negative (e.g., MDA-MB-231) cells, as well as non-tumorigenic lines (e.g., MCF-10A). nih.govmerckmillipore.com

5α-Dihydroprogesterone (5αP): A Promoter of Cell Proliferation and Survival

5αP has been identified as a potent stimulator of cell proliferation. researchgate.net Studies have shown that treatment of breast cancer cells with 5αP leads to a significant increase in cell numbers and DNA synthesis, as measured by [³H]thymidine uptake. nih.govmerckmillipore.com This proliferative effect is linked to its ability to stimulate mitosis. nih.gov

Furthermore, 5αP appears to promote cell survival by suppressing apoptosis. nih.gov This anti-apoptotic effect is reflected in its ability to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. nih.govmerckmillipore.com An elevated Bcl-2/Bax ratio is a hallmark of reduced apoptosis, indicating a shift towards cell survival. nih.gov

3α-Dihydroprogesterone (3αHP): An Inhibitor of Cell Proliferation and Inducer of Apoptosis

In stark contrast to 5αP, its isomer 3αHP exhibits anti-proliferative and pro-apoptotic properties. nih.govcancerbiomed.org Treatment with 3αHP leads to a decrease in breast cancer cell numbers and inhibits mitosis. nih.govmerckmillipore.com

3αHP actively promotes apoptosis, a process of programmed cell death crucial for removing damaged or unwanted cells. nih.gov This is supported by findings that show 3αHP decreases the Bcl-2/Bax ratio, thereby sensitizing cells to apoptosis. nih.govmerckmillipore.com Additionally, 3αHP has been shown to increase the expression of the cyclin-dependent kinase inhibitor p21. nih.gov The p21 protein plays a critical role in cell cycle arrest, typically in response to DNA damage, thereby halting proliferation. researchgate.net

The table below summarizes the contrasting effects of 5αP and 3αHP on key cellular processes in breast cancer cell lines.

| Metabolite | Effect on Cell Proliferation | Effect on Mitosis | Effect on Apoptosis | Effect on Bcl-2/Bax Ratio | Effect on p21 Expression |

| 5α-Dihydroprogesterone (5αP) | Increase researchgate.net | Increase nih.gov | Decrease nih.gov | Increase nih.govmerckmillipore.com | No effect nih.gov |

| 3α-Dihydroprogesterone (3αHP) | Decrease researchgate.net | Decrease nih.gov | Increase nih.gov | Decrease nih.govmerckmillipore.com | Increase nih.gov |

Interactive Data Table: Effects of Progesterone Metabolites on Cellular Processes You can filter and sort the data by clicking on the column headers.

Subcellular Mechanisms of Action

The distinct cellular outcomes induced by progesterone metabolites are a direct consequence of their interactions with subcellular components and signaling pathways.

Membrane-Associated Receptors and Signaling Cascades

Evidence suggests that the actions of 5αP are mediated through specific receptors located on the plasma membrane, distinct from the classical nuclear progesterone receptors. nih.gov The binding of 5αP to these membrane receptors initiates rapid, non-genomic signaling events. nih.gov One of the key pathways activated by 5αP is the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling cascade. nih.govnih.gov Activation of the MAPK/ERK pathway is a well-established driver of cell proliferation and survival. cancerbiomed.org Studies have demonstrated that inhibitors of this pathway can block the proliferative effects of 5αP, confirming its critical role. nih.gov

Modulation of Enzyme Activity

Another significant subcellular impact of progesterone metabolites is the modulation of enzyme activity, such as aromatase. Aromatase is a key enzyme responsible for the synthesis of estrogens from androgens. nih.gov The metabolite 20α-DHP has been shown to act as an anti-aromatase agent. nih.govresearchgate.netiiarjournals.org By inhibiting aromatase, 20α-DHP can reduce the local production of estrogens, which are potent drivers of proliferation in hormone-sensitive breast cancers. iiarjournals.org

The table below presents quantitative data on the inhibitory effect of 20α-DHP on aromatase activity in the MCF-7aro breast cancer cell line.

| Compound | Concentration | Inhibition of Aromatase Activity (%) |

| 20α-Dihydroprogesterone (20α-DHP) | 5 x 10⁻⁸ M | 36.5% nih.goviiarjournals.org |

| 20α-Dihydroprogesterone (20α-DHP) | 5 x 10⁻⁶ M | 50.3% nih.goviiarjournals.org |

| 5α-Dihydroprogesterone (5αP) | 5 x 10⁻⁸ M - 5 x 10⁻⁶ M | No significant effect nih.goviiarjournals.org |

| Progesterone | 5 x 10⁻⁸ M - 5 x 10⁻⁶ M | No significant effect nih.goviiarjournals.org |

Interactive Data Table: Inhibition of Aromatase Activity by Progesterone Metabolites You can filter and sort the data by clicking on the column headers.

Applications in Advanced Analytical and Bioassay Development

Development of Immunological Assays for Steroid Detection

Progesterone (B1679170) 6-hemisuccinate plays a pivotal role as a hapten in the production of antibodies and as a component in the development of competitive immunoassays like ELISA and RIA.

The design of a hapten is a critical determinant of the specificity and sensitivity of the resulting immunoassay. For small molecules like progesterone, which are not immunogenic on their own, conjugation to a carrier protein is necessary to elicit an immune response. The choice of the conjugation site on the steroid molecule is paramount, as it dictates which parts of the molecule are exposed to the immune system and thus, which epitopes the resulting antibodies will recognize.

Conjugating the carrier protein at a position distant from the characteristic functional groups of the steroid generally leads to the production of more specific antibodies. In the case of progesterone, the A and D rings contain the key functional groups that differentiate it from other structurally similar steroids. The C6 position on the B-ring is considered a favorable site for conjugation because it leaves the critical A and D rings exposed, prompting the immune system to generate antibodies that are highly specific to the core progesterone structure. While immunization with progesterone conjugated at the 11-position has been shown to produce highly specific monoclonal antibodies, the use of 6-beta-hydroxyprogesterone hemisuccinate as an antigen has also been successfully employed in the production of monoclonal antibodies against progesterone. researchgate.net

Progesterone 6-hemisuccinate is a key reagent in the development of competitive ELISA for the quantitative determination of progesterone. In this assay format, there is a competition between the unlabeled progesterone in a sample and a fixed amount of enzyme-labeled progesterone for a limited number of antibody binding sites.

The performance of a competitive ELISA is significantly influenced by the relationship between the hapten used for immunization (to produce the antibody) and the hapten used in the enzyme conjugate (the tracer).

Homologous Assays: In this format, the same progesterone derivative is used for both immunization and enzyme conjugation. For example, antibodies raised against this compound conjugated to a carrier protein would be used with a this compound-enzyme conjugate.

Heterologous Assays: This format utilizes different progesterone derivatives for antibody production and for the enzyme tracer. This approach is often employed to enhance the sensitivity of the assay.

Research has demonstrated that heterologous assay formats are often superior in terms of sensitivity. In a notable study, a highly sensitive and specific progesterone assay was developed using antibodies raised against 7-alpha-carboxyethyl-thioether-progesterone, while the enzyme conjugate was Progesterone 6-beta-hemisuccinate. nih.gov This heterologous system was found to be at least twice as sensitive as the corresponding homologous assays. nih.gov The improved performance of heterologous assays is attributed to a slightly lower affinity of the antibody for the enzyme-labeled hapten compared to the free, unlabeled progesterone, which allows for more effective displacement by the progesterone in the sample, leading to a more sensitive assay.

| Assay Format | Immunogen | Enzyme Conjugate | Reported Sensitivity | Key Findings |

|---|---|---|---|---|

| Heterologous | 7-alpha-carboxyethyl-thioether-progesterone-BSA | Progesterone 6-beta-hemisuccinate-Enzyme | 0.25 ng/ml | Significantly more sensitive than homologous formats; low cross-reactivity. nih.gov |

| Homologous (Hypothetical) | This compound-BSA | This compound-Enzyme | Less sensitive than heterologous format | Generally exhibits higher affinity for the tracer, potentially limiting displacement by the analyte. |

The nature of the linker, or spacer arm, that connects the steroid hapten to the carrier protein or enzyme can influence the performance of an immunoassay. The length and chemical composition of this linker can affect the presentation of the hapten to the antibody, potentially impacting antibody affinity and assay sensitivity.

While extensive research has been conducted on the impact of linker length for progesterone derivatives conjugated at other positions, such as C3, C4, and C11, specific studies detailing the influence of variations in the hemisuccinate linker at the C6 position are not extensively documented in the available literature. However, the general principles derived from studies on other steroid-linker conjugates can be extrapolated. A linker of optimal length can position the hapten for better recognition by the antibody, minimizing steric hindrance from the carrier protein or enzyme. The hydrophilic nature of the hemisuccinate linker is also advantageous as it can improve the solubility of the conjugate and facilitate its interaction with antibodies in an aqueous environment.

Prior to the widespread adoption of ELISA, radioimmunoassay (RIA) was the gold standard for the quantification of steroid hormones. In a competitive RIA for progesterone, a radiolabeled progesterone derivative (tracer) competes with unlabeled progesterone from a sample for binding to a limited amount of anti-progesterone antibody.

While progesterone derivatives functionalized at the C11 position, such as progesterone-11-hemisuccinate, have been commonly used for the preparation of iodinated tracers for RIA, this compound has also been utilized in the development of antibodies for these assays. The principles of hapten design discussed earlier are equally applicable to RIA. The use of a highly specific antibody, potentially raised against a this compound immunogen, can significantly enhance the reliability of the RIA by reducing cross-reactivity with other steroids.

Furthermore, the development of heterologous systems, similar to those in ELISA, has also been a strategy to improve RIA sensitivity. For instance, an assay combining an antibody raised against one progesterone derivative with a radiolabeled tracer synthesized from a different derivative can lead to enhanced assay performance. A study comparing a highly sensitive ELISA utilizing a Progesterone 6-beta-hemisuccinate conjugate to a radioimmunoassay found a good correlation (r = 0.915), indicating the reliability of immunoassays developed using this hapten. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) Methodologies

Design and Synthesis of Research Probes and Affinity Ligands

The reactive carboxyl group of this compound makes it a versatile building block for the synthesis of various research tools beyond standard immunoassays. These include research probes and affinity ligands for the study and purification of progesterone-binding proteins, such as the progesterone receptor.

By immobilizing this compound onto a solid support, such as agarose (B213101) beads, an affinity chromatography matrix can be created. This matrix can then be used to selectively capture and purify progesterone receptors from complex biological samples like cell lysates or tissue extracts. The progesterone moiety acts as the specific ligand that binds to the receptor, while the hemisuccinate linker provides the necessary spacing from the support matrix to allow for efficient binding.

Similarly, this compound can be conjugated to fluorescent dyes, biotin, or other reporter molecules to create probes for visualizing and tracking progesterone receptors in cells and tissues. These probes are valuable tools in molecular and cellular biology for studying the localization, trafficking, and dynamics of the progesterone receptor, providing insights into its physiological and pathological roles. While the synthesis of progesterone-based MRI probes has been reported, these have typically involved conjugation at other positions, such as the 21-hydroxyl group. The application of this compound in the development of such advanced imaging agents remains an area for potential future exploration.

Fluorescent and Radiolabeled Conjugates for Cellular and Molecular Imaging Research

The hemisuccinate linker on progesterone provides an ideal site for the conjugation of reporter molecules, such as fluorophores or radioactive isotopes. This chemical modification allows for the synthesis of tracer molecules used to visualize and quantify progesterone receptors (PR) and their binding dynamics in cellular and molecular imaging studies.

The fundamental strategy involves coupling the carboxylic acid of the hemisuccinate group to a reactive amine or hydroxyl group on a fluorescent dye or a chelating agent for a radioisotope. While much of the research in high-affinity fluorescent ligands for the progesterone receptor has utilized the antagonist RU486 as the steroidal core, the underlying principle of using a linker to attach a bulky dye is directly applicable. nih.govnih.gov For instance, fluorescent dyes like Boron dipyrromethene (BODIPY) or tetramethylrhodamine (B1193902) have been successfully conjugated to steroidal ligands through extended linkers. nih.gov These conjugates enable researchers to perform fluorescence microscopy, tracking the translocation of the progesterone receptor from the cytoplasm to the nucleus upon ligand binding in living cells. nih.gov

Such fluorescent probes are instrumental in investigating the molecular mechanisms of receptor activation and the dependency of these processes on other cellular proteins, like heat shock proteins. nih.gov Furthermore, the design of these conjugates can be adapted for in vivo imaging. A tissue distribution study of a fluorescently labeled progesterone receptor ligand indicated that it preferentially accumulates in tissues with high receptor expression. nih.govnih.gov This targeted accumulation is a key principle that could be extended to radiolabeled versions for non-invasive imaging techniques like Positron Emission Tomography (PET), potentially by incorporating an isotope like ¹⁸F into the reporter molecule. nih.govnih.gov

Development of Biosensors and Electrochemical Detection Systems for Research Purposes

In the development of biosensors and electrochemical immunoassays for progesterone, derivatives like this compound play a crucial role as haptens. nih.govnih.gov A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The hemisuccinate linker provides the necessary carboxylic acid handle to conjugate progesterone to carrier proteins like bovine serum albumin (BSA) or ovalbumin (OVA) to create immunogens for antibody production.

Furthermore, these same progesterone-protein conjugates are essential reagents in competitive immunoassay formats, which are frequently used in biosensor systems. researchgate.net In a typical competitive electrochemical immunosensor, a known amount of a progesterone-protein conjugate (e.g., P4-OVA) is immobilized on the surface of an electrode. researchgate.net This is referred to as the "coating antigen." The sample containing an unknown amount of free progesterone is then mixed with a limited amount of specific anti-progesterone antibody. This mixture is applied to the sensor surface. The free progesterone from the sample and the immobilized progesterone-conjugate compete for binding to the limited antibody sites. A higher concentration of progesterone in the sample results in fewer antibodies binding to the electrode surface. This binding event is then converted into a measurable electrical signal, often through an enzyme label (like horseradish peroxidase) attached to the antibody, which catalyzes a reaction that can be detected electrochemically. researchgate.net

The synthesis of these progesterone haptens, such as 11α-hemisuccinylprogesterone, is a well-established prerequisite for creating the solid-phase antigens used in these detection methods. nih.govnih.gov The length and nature of the linker used to create the conjugate can also influence the performance and sensitivity of the resulting immunoassay. canberra.edu.au Therefore, this compound is a foundational building block for the creation of the specific biological recognition components at the heart of many progesterone biosensors. researchgate.net

| Component | Progesterone Derivative | Function | Application Example | Reference |

|---|---|---|---|---|

| Immunogen | Progesterone-hemisuccinate | Conjugated to a carrier protein (e.g., BSA) to produce specific antibodies against progesterone. | General immunological purposes. | nih.gov |

| Coating Antigen | Progesterone-ovalbumin (P4-OVA) | Immobilized on an electrode surface to compete with free progesterone in the sample. | Electrochemical immunosensor for progesterone detection in milk. | researchgate.net |

| Hapten | 11α-hemisuccinylprogesterone | A synthetic progesterone derivative used as a solid-phase antigen in immunoassays. | Synthesis for immunoassay development. | nih.gov |

| Conjugate for Assay Optimization | Progesterone-4-ovalbumin | Used to study the effect of linker length on antibody binding in immunoassays. | ELISA and Surface Plasmon Resonance (SPR) immunoassays. | canberra.edu.au |

Analytical Characterization Techniques for Progesterone 6 Hemisuccinate and Its Conjugates

Chromatographic Methods for Purity Assessment and Conjugate Integrity

Chromatographic techniques are fundamental in determining the purity of Progesterone (B1679170) 6-hemisuccinate and assessing the quality of its conjugates. These methods separate molecules based on their physical and chemical properties, allowing for the identification and quantification of the desired product and any impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of Progesterone 6-hemisuccinate and its derivatives. Reversed-phase HPLC, in particular, is widely used for the analysis of steroid compounds. In this technique, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.

For instance, a common HPLC method for progesterone analysis involves a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water, often in an 80:20 (v/v) ratio, with UV detection at approximately 254 nm. jyoungpharm.org This method can effectively separate progesterone from its related impurities. researchgate.net The purity of conjugates, such as those with bovine serum albumin (BSA), can also be confirmed using HPLC with a suitable solvent system, for example, acetonitrile:water:trifluoroacetic acid (45:55:0.1) on a C4 column. d-nb.info The retention time and peak area in the chromatogram provide information about the identity and quantity of the compound, respectively. The precision and accuracy of HPLC methods are validated through parameters like linearity, recovery, and limit of detection to ensure reliable results. jyoungpharm.org

Table 1: Exemplary HPLC Parameters for Progesterone Analysis

| Parameter | Value | Source |

| Column | Linchrocart C18 | jyoungpharm.org |

| Mobile Phase | Methanol:Water (80:20, v/v) | jyoungpharm.org |

| Detection | UV at 254 nm | jyoungpharm.org |

| Flow Rate | 1 ml/min | oup.com |

| Internal Standard | Progesterone (when analyzing other steroids) | thermofisher.com |

This table presents a typical set of parameters and is for illustrative purposes. Actual conditions may vary based on the specific application and instrumentation.

Gel filtration chromatography, also known as size-exclusion chromatography, is a critical technique for characterizing progesterone-protein conjugates. This method separates molecules based on their size. The stationary phase consists of porous beads, and larger molecules that are excluded from the pores travel through the column faster, while smaller molecules that can enter the pores have a longer path and elute later.

This technique is instrumental in confirming the successful conjugation of this compound to a carrier protein and in assessing the homogeneity of the resulting conjugate. For example, after conjugating a progesterone derivative to a protein, gel filtration can be used to separate the high-molecular-weight conjugate from unreacted, low-molecular-weight progesterone derivatives and other reagents. umich.edu The elution profile provides information on the size distribution of the conjugate population. A single, well-defined peak corresponding to a higher molecular weight indicates a successful and relatively homogeneous conjugation. This method was successfully used to purify a radioiodinated progesterone-tyrosine methyl ester conjugate. researchgate.net

Spectroscopic and Mass Spectrometric Approaches for Structural Elucidation of Conjugates

While chromatography provides information on purity and size, spectroscopic and mass spectrometric techniques are essential for confirming the chemical structure of this compound conjugates.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including steroid derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule.

In the context of this compound, NMR is used to confirm that the hemisuccinate linker has been successfully attached to the progesterone molecule at the C6 position. The NMR spectrum of the conjugate will show characteristic signals for both the steroid backbone and the succinate (B1194679) linker. For example, the correctness of the structure of an estradiol-6-hemisuccinate conjugate was confirmed by its NMR spectrum. bioscientifica.com Specific proton and carbon signals can be assigned to their respective positions in the molecule, verifying the site of conjugation and the integrity of both the steroid and the linker moieties.

Table 2: Representative ¹H NMR Chemical Shifts for Progesterone

| Proton | Chemical Shift (ppm) | Source |

| C18-H₃ | 0.670 | chemicalbook.com |

| C19-H₃ | 1.192 | chemicalbook.com |

| C4-H | 5.737 | chemicalbook.com |

| C21-H₃ | 2.130 | chemicalbook.com |

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound with high accuracy, providing definitive confirmation of its identity. For this compound and its conjugates, MS is crucial for verifying that the correct molecular structure has been synthesized. Techniques like matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) MS are particularly useful for analyzing large biomolecules like protein conjugates. oup.com

Beyond simple molecular weight verification, MS can also be used to determine the epitope density, which is the number of progesterone molecules conjugated to each carrier protein molecule. This is a critical parameter for the performance of the conjugate in an immunoassay. By analyzing the mass spectrum of the conjugate, researchers can determine the distribution of species with different numbers of attached haptens. This information is vital for optimizing the conjugation reaction and for selecting batches of conjugate with the desired characteristics for consistent assay performance. The use of defined analyte concentrations, or epitope density, on controls has been shown to be important for the sensitivity of immunohistochemistry (IHC) assays. nih.gov

Advanced Research Perspectives and Future Directions

Exploration of Novel Bioconjugation Chemistries for Expanded Research Applications

The hemisuccinate linker at the C6 position of progesterone (B1679170) provides a versatile handle for bioconjugation, the process of chemically linking molecules. acs.orgnih.govacs.org This has traditionally been exploited for creating immunogens to produce progesterone-specific antibodies by coupling it to carrier proteins like bovine serum albumin (BSA). novusbio.com However, the field is moving beyond these conventional methods to explore more advanced bioconjugation chemistries that promise to expand the research applications of Progesterone 6-hemisuccinate. acs.orgresearchgate.net

Novel bioconjugation strategies are being investigated to create more sophisticated molecular probes and tools. These include the use of "click chemistry," a class of reactions known for their high efficiency and specificity, to attach fluorescent dyes, affinity tags, or other reporter molecules to this compound. This allows for the development of highly sensitive and specific assays for progesterone detection and the visualization of its distribution in biological systems.

Another area of active research is the development of photoaffinity labels. nih.govresearchgate.netkisti.re.kr By incorporating a photoreactive group into the this compound molecule, researchers can create probes that covalently bind to progesterone receptors and other binding proteins upon exposure to UV light. nih.gov This technique is invaluable for identifying and characterizing the proteins involved in progesterone signaling pathways. For instance, a radiolabeled analog, progesterone-11α-hemisuccinate-(2-[125I]iodohistamine), has been used in photoaffinity labeling studies to identify specific progesterone-binding proteins in mouse brain membranes. nih.gov

These advanced bioconjugation approaches are enabling the creation of a new generation of research tools with enhanced capabilities, facilitating a deeper understanding of the molecular mechanisms of progesterone action.

Integration into Multi-Omics Research for Comprehensive Biological Insights

The era of "omics" has transformed biological research, allowing for the large-scale analysis of genes (genomics), proteins (proteomics), and metabolites (metabolomics). This compound and its derivatives are proving to be powerful tools in these multi-omics approaches, providing a more comprehensive understanding of progesterone's biological roles.

In the field of proteomics , this compound can be used to create affinity purification probes to identify novel progesterone-binding proteins. cam.ac.ukcrukcambridgecentre.org.uk By immobilizing the molecule on a solid support, researchers can isolate and identify proteins that interact with progesterone from complex biological mixtures. sci-hub.se This approach has the potential to uncover new receptors, enzymes, and transport proteins that are involved in progesterone signaling and metabolism.

In metabolomics , which is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, this compound can be used as a standard or internal control in mass spectrometry-based assays to accurately quantify progesterone and its metabolites in various biological samples. plos.orgcreative-proteomics.com This is crucial for understanding the metabolic pathways of progesterone and how they are altered in different physiological and pathological states. montana.edubiorxiv.org For example, metabolomic studies have been used to investigate the role of gut microbiota in progesterone metabolism. biorxiv.org

In transcriptomics , which is the study of the complete set of RNA transcripts that are produced by the genome, this compound can be used to investigate the effects of progesterone on gene expression. nih.govnih.gov By treating cells or tissues with this compound and analyzing the resulting changes in the transcriptome, researchers can identify the genes and signaling pathways that are regulated by progesterone. This can provide valuable insights into the mechanisms by which progesterone controls various physiological processes, including reproduction and development. nih.gov

The integration of data from these different omics platforms will provide a more holistic view of progesterone's biological functions and its role in health and disease.

| Omics Field | Application of this compound | Research Goal |

| Proteomics | Affinity purification probes | Identification of novel progesterone-binding proteins. cam.ac.ukcrukcambridgecentre.org.uk |

| Metabolomics | Standard/Internal control in mass spectrometry | Accurate quantification of progesterone and its metabolites. plos.orgcreative-proteomics.com |

| Transcriptomics | Treatment of cells/tissues | Identification of genes and pathways regulated by progesterone. nih.govnih.gov |

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

To gain a deeper understanding of the mechanisms of progesterone action, researchers are increasingly turning to advanced in vitro and ex vivo models that more accurately recapitulate the complexity of living tissues. nih.govcnrs.frnc3rs.org.ukelveflow.com this compound is a valuable tool in these sophisticated systems.

Organ-on-a-chip technology, which involves creating miniaturized models of human organs on microfluidic chips, offers a powerful platform for studying the effects of progesterone in a physiologically relevant context. elveflow.comnih.gov For example, a "uterus-on-a-chip" could be used to investigate the role of progesterone in endometrial receptivity and implantation. nih.gov These models allow for precise control over the cellular microenvironment and the real-time monitoring of cellular responses to progesterone.

Organoid cultures , which are three-dimensional cell cultures that self-organize into structures resembling miniature organs, provide another valuable tool for studying progesterone action. Endometrial organoids, for instance, can be used to model the cyclical changes that occur in the uterus in response to progesterone and other hormones.

Ex vivo tissue culture , which involves maintaining and studying tissues outside of the body, allows researchers to investigate the direct effects of progesterone on intact tissues. For example, uterine tissue explants can be used to study the effects of this compound on myometrial contractility.

These advanced models, in combination with this compound, are enabling researchers to dissect the complex cellular and molecular mechanisms of progesterone action in a more controlled and physiologically relevant manner.

Role in Unraveling Non-Genomic Actions of Progesterone Analogs

In addition to its well-established genomic actions, which are mediated by nuclear receptors and involve changes in gene expression, progesterone is also known to exert rapid, non-genomic effects. oup.comfrontiersin.orgmdpi.com These actions are often initiated at the cell membrane and involve the activation of intracellular signaling cascades. mdpi.combiologists.comresearchgate.net this compound has been a key tool in unraveling these non-genomic signaling pathways. oup.combiologists.com

Because the bulky hemisuccinate group can hinder binding to the nuclear progesterone receptor, this compound can be used to selectively probe non-genomic actions. oup.com Furthermore, when conjugated to large, membrane-impermeable molecules like BSA, the resulting conjugate is restricted to the cell surface, ensuring that any observed effects are due to interactions with membrane-bound receptors. oup.combiologists.com

Studies using progesterone-BSA conjugates have provided compelling evidence for the existence of membrane progesterone receptors (mPRs) and their role in mediating rapid progesterone signaling. mdpi.comnih.govresearchgate.netfrontiersin.org These studies have shown that progesterone can, within minutes, trigger a variety of cellular responses, including changes in intracellular calcium levels, activation of protein kinases, and modulation of ion channel activity. frontiersin.org These rapid signaling events have been implicated in a wide range of physiological processes, from oocyte maturation to neuronal function. biologists.comwikipedia.org

Q & A

Q. What are the standard synthetic routes for Progesterone 6-hemisuccinate, and what analytical techniques ensure its purity?

this compound is typically synthesized by introducing a hemisuccinate ester at the 6-position of progesterone. A validated method involves photochemical hydroxylation followed by succinylation, as demonstrated in steroid derivatives like cortisol analogs . Key analytical techniques include:

- HPLC : To assess purity and confirm the absence of unreacted starting materials.

- NMR spectroscopy : To verify structural integrity, particularly the esterification at the 6-position.

- Mass spectrometry : For molecular weight confirmation. For reproducibility, detailed protocols must be documented in the main text or supplementary materials, including solvent systems, reaction times, and purification steps .

Q. How does the hemisuccinate modification affect progesterone’s solubility and stability in experimental buffers?

The hemisuccinate group enhances water solubility by introducing a carboxylic acid moiety, facilitating use in aqueous assays. Stability studies should compare:

- pH-dependent hydrolysis : Evaluate degradation rates in buffers (e.g., pH 7.4 vs. 2.0) via UV-Vis spectroscopy.

- Temperature stability : Monitor compound integrity under storage conditions (e.g., -20°C vs. 4°C) using HPLC. Reference analogous compounds like morphine 6-hemisuccinate, where esterification improved bioavailability but required stability testing under physiological conditions .

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of this compound to carrier proteins for antibody production?

Conjugation often employs the mixed-anhydride method, where the hemisuccinate reacts with a protein (e.g., bovine serum albumin). Optimization steps include:

- Molar ratio titration : Test steroid/protein ratios (e.g., 10:1 to 30:1) to maximize epitope presentation while minimizing aggregation.

- Purification validation : Use gel filtration (e.g., Sephadex G-25) to isolate conjugates and quantify steroid incorporation via UV absorbance differences at 254 nm .

- Immunogenicity testing : Compare antibody titers in animal models using ELISA with unconjugated progesterone as a control .

Q. What strategies address discrepancies in reported bioactivity data of this compound across studies?

Contradictions may arise from variability in:

- Compound purity : Re-analyze batches via HPLC to rule out degradation products or impurities .

- Assay conditions : Standardize cell-based assays (e.g., receptor binding) by controlling variables like serum concentration, incubation time, and solvent (e.g., DMSO vs. ethanol).

- Model systems : Compare results across multiple models (e.g., in vitro vs. ex vivo tissues) to identify system-specific biases. Cross-reference methodologies with studies on structurally similar compounds, such as morphine 6-hemisuccinate, to isolate structural vs. experimental factors .

Q. How should researchers design dose-response studies to evaluate this compound’s membrane receptor interactions?

- Pilot studies : Use logarithmic dose ranges (e.g., 1 nM–100 µM) to identify dynamic response windows.

- Control groups : Include unmodified progesterone and a non-esterified succinate analog to distinguish hemisuccinate-specific effects.

- Replicate design : Perform triplicate measurements across independent experiments to account for biological variability.

- Data normalization : Express results as a percentage of maximal response (e.g., vs. a known agonist) to minimize inter-assay variability .

Methodological Notes

- Data Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal) by providing raw chromatograms, spectral data, and step-by-step protocols in supplementary materials .

- Ethical Compliance : For studies involving animal models, detail Institutional Animal Care and Use Committee (IACUC) approvals and housing conditions per international standards (e.g., ICH guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.